molecular formula C13H10N2 B1611037 2-Phenyl-1H-pyrrolo[2,3-c]pyridine CAS No. 2922-07-8

2-Phenyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1611037
CAS RN: 2922-07-8
M. Wt: 194.23 g/mol
InChI Key: RSALELMHSRVFHR-UHFFFAOYSA-N
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Scientific Research Applications

Cancer Therapeutics: FGFR Inhibition

2-Phenyl-1H-pyrrolo[2,3-c]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a crucial role in cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with various types of cancers, including breast, lung, prostate, bladder, and liver cancer. Targeting FGFRs is, therefore, an attractive strategy for cancer therapy. Compounds derived from this scaffold have shown to inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for drug development .

Anticancer Activity: Colchicine-Binding Site Inhibition

Research has also explored the use of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine derivatives as colchicine-binding site inhibitors . These inhibitors can disrupt the process of microtubule assembly, which is essential for cell division. By targeting this site, these compounds exhibit potent anticancer activities, offering a potential pathway for the development of new anticancer drugs .

Kinase Inhibitory Activity

The 2-Phenyl-1H-pyrrolo[2,3-c]pyridine scaffold has been utilized to develop inhibitors for various kinases. For instance, derivatives of this compound have been found to inhibit Traf2- and Nck-interacting kinase (TNIK), which is involved in the Wnt signaling pathway and is implicated in colorectal cancer . These inhibitors show potential for treating diseases where kinase activity is dysregulated.

Synthetic Methodology Development

This compound has been used in the development of synthetic methodologies for creating new chemical entities. For example, the treatment of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine with specific reagents can lead to ring-expansion reactions, producing a variety of unexpected and novel products . These methodologies are valuable for expanding the diversity of chemical libraries in drug discovery.

Biological Activity Profiling

Derivatives of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine have been profiled for a range of biological activities. They have shown promise in antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities . This broad spectrum of biological activity makes it an attractive scaffold for further exploration in medicinal chemistry.

Drug Discovery and Lead Optimization

The 2-Phenyl-1H-pyrrolo[2,3-c]pyridine structure serves as a valuable scaffold in drug discovery and lead optimization processes. Its low molecular weight and the ability to bind to key biological targets make it an appealing lead compound for optimization in the quest for new therapeutic agents .

Safety and Hazards

The safety and hazards of “2-Phenyl-1H-pyrrolo[2,3-c]pyridine” are not well-documented. However, similar compounds have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

2-phenyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)15-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSALELMHSRVFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467225
Record name 2-Phenyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1H-pyrrolo[2,3-c]pyridine

CAS RN

2922-07-8
Record name 2-Phenyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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